tert-Butyl 3-ethynylazetidine-1-carboxylate

Chemical Sourcing Analytical Chemistry Quality Control

Researchers requiring a terminal alkyne-functionalized azetidine scaffold for click chemistry often encounter analogs lacking the requisite ethynyl group. tert-Butyl 3-ethynylazetidine-1-carboxylate (CAS 287193-01-5) is the precise, Boc-protected 3-ethynylazetidine building block that enables CuAAC triazole formation and Sonogashira cross-coupling for PROTAC linker assembly and CNS-probe construction (LogP ~1.13, TPSA ~30 Ų). • Supplied as a liquid; long-term storage at 2-8°C. • Validated by NMR, HPLC, and LC-MS; standard purity ≥97%. • Bulk quantities available with batch-specific CoA for procurement compliance.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 287193-01-5
Cat. No. B592247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-ethynylazetidine-1-carboxylate
CAS287193-01-5
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
InChIInChI=1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3
InChIKeyUENGYBYGCXKNRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-ethynylazetidine-1-carboxylate: Core Profile & Procurement


tert-Butyl 3-ethynylazetidine-1-carboxylate (CAS 287193-01-5, molecular formula C10H15NO2, molecular weight 181.23 g/mol ) is a Boc-protected azetidine building block that features a terminal alkyne at the 3-position, and is supplied as a liquid at room temperature requiring refrigerated storage at 2–8°C for long-term stability . This heterocyclic core is distinguished by the strained four-membered azetidine ring—a motif known for its capacity to act as a rigidified spacer and for its utility in ring-opening reactions under controlled conditions [1].

Terminal alkyne for CuAAC and Sonogashira coupling
Boc-protected azetidine enables controlled deprotection timing
Refrigerated storage (2–8°C) maintains liquid-form stability

tert-Butyl 3-ethynylazetidine-1-carboxylate: Generic Substitution Risks


Attempting to substitute a generic azetidine, or even a closely related analog such as tert-butyl 3-ethenylazetidine-1-carboxylate, for the target 3-ethynyl variant is not a chemically equivalent replacement. The terminal alkyne is a uniquely reactive functional handle that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions—transformations that are not possible with the corresponding alkene or alkyl derivatives [1]. Furthermore, the Boc protection scheme is designed for precise synthetic timing; premature or unintended deprotection leads to the formation of the free secondary amine, which is a nucleophile that can divert reaction pathways and compromise both the purity and the intended biological readout . Therefore, sourcing the precise CAS-defined compound is not a matter of vendor preference but a critical control point for ensuring the fidelity of click chemistry workflows, PROTAC linker assembly, and azetidine-based medicinal chemistry campaigns.

3-Ethenyl or 3-alkyl azetidines lack the terminal alkyne required for CuAAC or Sonogashira reactivity.
Uncontrolled Boc deprotection may generate a nucleophilic free amine, diverting reaction pathways and compromising purity.
Generic azetidine analogs without the ethynyl group cannot serve as click-chemistry handles for PROTAC assembly.

tert-Butyl 3-ethynylazetidine-1-carboxylate: Differentiating Evidence


Verified Purity & Physical Form Specifications

Commercial vendors report a minimum purity of 96% for this compound, with specific suppliers such as AK Scientific offering a higher grade of 98% . The physical form is consistently a liquid at 20°C, necessitating long-term storage at 2–8°C . These specifications are critical for reproducibility in multi-step synthesis.

Purity & Form
Data to verify
96%–98% purity
Liquid; storage 2–8°C
Specification review for lot-to-lot click-chemistry reproducibility.
Vendor-sourced values; independent verification recommended.
Chemical Sourcing Analytical Chemistry Quality Control

Predicted Physicochemical Properties

ACD/Labs Percepta-predicted physicochemical data for this compound include a LogP of 1.13, a boiling point of 227.8±29.0 °C, and a polar surface area of 30 Ų . These values provide a quantitative basis for assessing its potential as a CNS-penetrant scaffold (LogP < 3, PSA < 90 Ų) [1].

Predicted Properties
Class-level inference
LogP 1.13, PSA 30 Ų
ACD/Labs Percepta prediction
Predicted to fall within CNS drug-like property space.
In silico only; requires experimental CNS penetration confirmation.
ADME Prediction Medicinal Chemistry Physicochemical Properties

Terminal Alkyne as Click Chemistry Handle

The 3-ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction that is foundational for PROTAC linker assembly and chemical probe development [1]. The compound is explicitly categorized by suppliers as a PROTAC linker .

Click Chemistry Handle
Class-level inference
Terminal alkyne present
vs. alkene/alkyl – absent
Enables CuAAC conjugation; non-replaceable handle.
Binary structural requirement confirmed by literature.
Click Chemistry PROTAC Bioconjugation Medicinal Chemistry

tert-Butyl 3-ethynylazetidine-1-carboxylate: Application Scenarios


PROTAC Linker Synthesis via CuAAC

The terminal alkyne is the requisite partner for copper-catalyzed cycloaddition with azide-functionalized ligands, forming a 1,2,3-triazole linkage that connects a target-protein binder to an E3 ligase ligand [1]. This application is explicitly enabled by the ethynyl group [1] and is not feasible with the analogous 3-ethenyl- or 3-methyl-azetidines.

CNS Probe Development

The predicted physicochemical profile—LogP 1.13 and polar surface area 30 Ų—falls well within the established space for CNS drug-likeness [2]. The compound serves as a conformationally restricted, low-molecular-weight scaffold for building brain-penetrant chemical probes.

Sonogashira Cross-Coupling for Extended π-Systems

The 3-ethynyl group can be directly employed in palladium-catalyzed Sonogashira couplings with aryl or vinyl halides to construct more complex, conjugated molecular architectures [1]. This reactivity is a direct consequence of the terminal alkyne and is absent in 3-alkyl or 3-alkenyl azetidine analogs.

Azetidine-Containing Kinase Inhibitor Synthesis

As a building block, the Boc-protected azetidine can be elaborated and deprotected to yield a free amine for interaction with kinase hinge regions [1]. This is a class-level application of azetidines in medicinal chemistry [1].

Application
Selection Property
Validation Focus
PROTAC linker synthesis (CuAAC)
Terminal alkyne click chemistry handle
Triazole linkage formation efficiency
CNS probe design
Predicted CNS drug-like properties (LogP, PSA)
Experimental CNS penetration / brain exposure
Sonogashira cross-coupling
Terminal alkyne for Pd-catalyzed coupling
Extended π-system assembly yield
Kinase inhibitor scaffold elaboration
Boc-protected azetidine building block
Hinge-region interaction & deprotection control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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